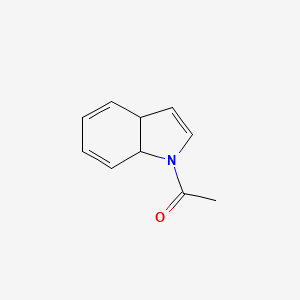

1-(3A,7a-dihydro-1H-indol-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(3a,7a-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7,9-10H,1H3 |

InChI Key |

MCKLQDOPPJNHQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC2C1C=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3a,7a Dihydro 1h Indoles and N Acyl Derivatives

Stereoselective Approaches to Dihydroindole Core Structures

The controlled synthesis of the dihydroindole nucleus with specific stereochemistry is a significant challenge in organic synthesis. Modern methodologies increasingly rely on transition-metal catalysis and pericyclic reactions to achieve high levels of stereoselectivity.

Rhodium-Catalyzed Intramolecular C-H Insertion Strategies for Chiral Dihydroindoles

Rhodium-catalyzed reactions are powerful tools for forming C-C bonds through intramolecular C-H insertion. This strategy often involves the generation of a rhodium carbene from a diazo precursor, which then undergoes insertion into a C-H bond to form a new ring. This approach has been effectively used to create α-aryl cyclopentanones from α-aryl-α-diazo ketones, a transformation that is mechanistically related to the formation of fused heterocyclic systems like dihydroindoles.

The choice of rhodium catalyst is critical for the efficiency and selectivity of the reaction. Dirhodium catalysts, in particular, can direct reactions with high chemo-, regio-, and stereoselectivity. For instance, studies on related systems have shown that catalysts such as Rh₂(OAc)₄ and Rh₂(pttl)₄ can effectively mediate these cyclizations. The reaction conditions, including solvent and the rate of addition of the diazo compound, are optimized to maximize the yield of the cyclized product and minimize side reactions like dimer formation.

Table 1: Rhodium Catalysts in Intramolecular C-H Insertion This table is representative of Rh-catalyzed C-H insertion reactions that form five-membered rings, a core process analogous to dihydroindole synthesis.

| Catalyst | Substrate Type | Key Feature | Typical Yield |

|---|---|---|---|

| Rh₂(OAc)₄ | α-Aryl-α-diazo ketones | Commonly used, effective for various substrates. | Good to Excellent |

| Rh₂(pttl)₄ | α-Aryl-α-diazo ketones | Can offer improved selectivity in specific cases. | Moderate to Good |

Copper-Catalyzed Asymmetric Syntheses of Substituted Dihydroindoles

Copper catalysis has emerged as a versatile and cost-effective method for asymmetric synthesis. In the context of dihydroindole synthesis, copper(I)-catalyzed reactions have been developed to achieve high diastereo- and enantioselectivities. One notable example is the asymmetric [3+3] annulation of aziridines with substituted 2-vinylindoles. This one-pot process proceeds through a copper-catalyzed ring-opening of the aziridine, followed by a base-promoted intramolecular aza-Michael addition to construct 1,4-disubstituted tetrahydro-β-carbolines, which are structurally related to dihydroindoles, with excellent stereocontrol (up to >20:1 dr and 96% ee).

Another powerful strategy involves the copper-catalyzed intramolecular borylative cyclization of vinyl arenes with imines. This method affords enantioenriched indolines (dihydroindoles) as a single diastereomer under mild conditions. A key benzylcopper species is generated via Cu-Bpin addition to the alkene, which then acts as a nucleophile for the intramolecular imine addition. This reaction is applicable to a variety of substrates, yielding borylated indolines in good yields and with enantiomeric excess values up to 90%.

Formal Annulation Reactions, Including [4+1] Cycloadditions, for Diastereoselective Access

Annulation reactions provide a convergent approach to building cyclic systems. Formal [4+1] cycloadditions are particularly useful for constructing five-membered rings, including the dihydroindole core. A recently developed method utilizes an in-situ generated sulfonium ylide to mediate the annulation of ortho-vinyl anilines, constructing 2,3-disubstituted-2,3-dihydroindoles. nih.gov This approach, based on a Michael addition/substitution cascade, proceeds at ambient temperature and delivers the trans-dihydroindole products with high yields and excellent diastereoselectivity. nih.govresearchgate.net

This methodology's versatility allows for the introduction of various functional groups, enabling further diversification of the dihydroindole scaffold. nih.gov The strategy has also been extended to the synthesis of related dihydrobenzofurans. researchgate.net Similarly, Rhodium(II) catalysts have been employed in formal [4+1] cycloadditions between diazooxindoles and vinyl isocyanates to construct spirooxindole pyrrolones, demonstrating the broad utility of this cycloaddition strategy. nih.gov

1,5-Electrocyclization Protocols for Stereocontrolled Dihydroindole Formation

Pericyclic reactions, such as electrocyclizations, offer a powerful method for stereocontrolled ring formation. The synthesis of 2,3-dihydroindoles can be achieved with high stereoselectivity through a 1,5-electrocyclization of ortho-substituted aminobenzenes. clockss.org This process involves a 6π-electron system, where the bond formation occurs in a disrotatory fashion, leading to predictable stereochemical outcomes. clockss.org

The reaction mechanism is proposed to proceed through a dipolar intermediate that undergoes the 1,5-electrocyclization. acs.org The stereoselectivity of the reaction can be influenced by the solvent, with the use of chiral alcohols leading to remarkably high enantioselectivity in the cyclization process. clockss.orgacs.org This method represents an entirely different approach from traditional indole (B1671886) syntheses, as it directly establishes the C2-C3 bond as part of a conjugated π-system cyclization. clockss.org This strategy has been applied to the synthesis of various dihydroindole derivatives and serves as a key step in the synthesis of natural products like mitomycin analogues. clockss.org

Reduction-Based Syntheses of Dihydroindole Systems

The reduction of readily available indole or oxindole (B195798) precursors is a classical and straightforward approach to obtaining dihydroindole systems. The key challenge in these methods is achieving chemoselectivity, particularly when other reducible functional groups are present in the molecule.

Chemoselective Reduction of Indoles and Oxindoles to Dihydroindoles

The reduction of oxindoles is a common route to indolines (dihydroindoles). Various reducing agents can be employed for this transformation, with the choice of reagent being critical to the outcome. For example, diisobutylaluminum hydride (DIBAL) has been reported to be superior to lithium aluminum hydride (LAH) for the reduction of many oxindoles to indoles, as LAH tends to produce more of the fully reduced indoline (B122111) by-product. Careful selection of the reducing agent and reaction conditions is therefore essential to selectively obtain the desired dihydroindole.

The reduction can be part of a tandem process. For instance, an unprecedented one-pot tandem reduction of both the oxo and ene/yne functionalities of substituted isatins using hydrazine has been developed for the synthesis of oxindole derivatives in excellent yields. While this specific example leads to oxindoles, it highlights the potential for developing selective reduction protocols that can be tailored to stop at the dihydroindole stage.

Divergent Hydrogenation Strategies for Selective Ring Saturation

The synthesis of the 3a,7a-dihydro-1H-indole core often involves the selective saturation of an indole precursor. Divergent hydrogenation strategies allow for controlled reduction of either the carbocyclic or heterocyclic ring of the indole nucleus. While the preferential hydrogenation of the heteroaromatic ring in indoles typically yields indolines, specific catalytic systems can direct the saturation towards the benzene (B151609) ring.

Bioinspired syntheses have utilized chemo-selective hydrogenation of 3-aryl indole derivatives to create hexahydroindole frameworks. researchgate.net For instance, the use of specific catalysts can achieve carbocycle-selective hydrogenation of fused N-heteroarenes, affording the corresponding 5,6,7,8-tetrahydro products with high chemoselectivity. researchgate.net Such methods are foundational for producing the saturated ring system characteristic of 3a,7a-dihydro-1H-indoles before subsequent functionalization.

| Catalyst Type | Substrate | Product | Selectivity | Reference |

| Rhodium/ZhaoPhos complex with Brønsted acid | Unprotected Indoles | Chiral Indolines | High enantioselectivity (up to 99% ee) | researchgate.net |

| Chiral Spiroketal-based Diphosphine-Ru complex | Fused N-heteroarenes (e.g., Quinoline) | 5,6,7,8-Tetrahydro products | Carbocycle-selective | researchgate.net |

Cascade and Rearrangement-Driven Syntheses

Cascade reactions and molecular rearrangements provide efficient pathways to construct the 3a,7a-dihydroindole skeleton, often building significant molecular complexity in a single step from simpler starting materials.

Tandem Arene Cyclopropanation/Sigmatropic Rearrangement for 3a,7a-Dihydroindoles

A powerful strategy for synthesizing the [3a,7a]-dihydroindole core involves a formal [3+2]-cycloaddition of a nitrogen-containing carbene with an unactivated arene. nih.govumich.edu This process is not a direct cycloaddition but rather a tandem sequence initiated by arene cyclopropanation, followed by a series of rearrangements.

The reaction utilizes a N-containing donor/acceptor carbene precursor, such as 4-phthalimido-N-methanesulfonyl-1,2,3-triazole, which upon heating reacts with arenes to yield a mixture of [3+2]-cycloadducts ([3a,7a]-dihydroindoles) and C–H functionalization products. nih.govorganicreactions.org Yields for this transformation can reach up to 82%. nih.govumich.edu

Computational studies have elucidated the complex mechanism, suggesting the reaction proceeds through several steps:

Arene Cyclopropanation: The carbene adds to the arene to form a norcaradiene-type intermediate.

6π Electrocyclization: The norcaradiene undergoes electrocyclic ring-opening.

Second 6π Electrocyclization & Ring-Opening: A subsequent electrocyclization and ring-opening sequence occurs.

3,5-Sigmatropic Rearrangement: The final step is a 3,5-sigmatropic rearrangement that forms the stable 3a,7a-dihydroindole ring system. nih.govorganicreactions.org

This tandem approach allows for the direct formation of sp³-rich, nitrogen-containing bicyclic structures from readily available arene feedstocks. organicreactions.org

| Arene | Carbene Precursor | Product | Overall Yield | Reference |

| Unactivated Arenes | 4-phthalimido-N-methanesulfonyl-1,2,3-triazole | [3a,7a]-Dihydroindoles and C-H insertion products | Up to 82% | nih.govumich.edu |

Intramolecular Transformations of Indolemethylenecyclopropanes

The intramolecular rearrangement of indolemethylenecyclopropanes represents a potential, though less documented, pathway to dihydroindole structures. This type of transformation would likely fall under the category of vinylcyclopropane-cyclopentene rearrangements, a well-established method for ring expansion. wikipedia.org In this hypothetical pathway, the indole nucleus would act as the "vinyl" component attached to the cyclopropane ring. A thermal or metal-catalyzed rearrangement could, in principle, lead to the formation of a five-membered ring fused to the indole core. However, specific examples of this transformation leading directly to the 3a,7a-dihydro-1H-indole skeleton are not prominently featured in the surveyed literature. The general vinylcyclopropane rearrangement is known to proceed through either a diradical-mediated or a concerted pericyclic mechanism, depending on the substrate. wikipedia.org

Metal-Catalyzed (e.g., Rh(II)) Annulation Reactions for Fused Dihydroindoles

Metal catalysts, particularly rhodium(II) complexes, are highly effective in promoting annulation reactions to construct fused dihydroindoles. These reactions often proceed via the generation of reactive carbene intermediates from precursors like triazoles.

An efficient method for synthesizing tetracyclic 3,4-fused dihydroindoles involves a rhodium(II)-catalyzed intramolecular [3+2] annulation. wikipedia.org This reaction utilizes an α-imino rhodium carbene complex, which undergoes cycloaddition to form the fused ring system. wikipedia.org Rhodium(II) catalysts such as rhodium(II) octanoate [Rh₂(oct)₄] are effective in these transformations. wikipedia.org

Furthermore, rhodium-catalyzed reactions of β,β-disubstituted styryl azides can selectively produce 2,3-disubstituted indoles through a cascade process. umich.edu While the product is a fully aromatic indole, the mechanism involves the formation of a dihydroindole intermediate. Rhodium(III)-catalyzed C-H activation and annulation is another powerful tool for accessing various fused indole and pyrimidoindolone structures. mdpi.comnih.gov

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Rh₂(oct)₄ | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Intramolecular (3+2) Annulation | Tetracyclic 3,4-fused dihydroindoles | wikipedia.org |

| [Rh₂(esp)₂] | β,β-disubstituted styryl azides | Cascade Reaction/Migration | 2,3-disubstituted indoles | umich.edu |

| Cp*Rh(III) | N-carbamoylindoles and vinylene carbonate | C-H/N-H Activation and Annulation | Pyrimidoindolones | mdpi.com |

N-Acylation Strategies for Dihydroindoles and Related Indole Derivatives

The final step in the synthesis of 1-(3a,7a-dihydro-1H-indol-1-yl)ethanone is the introduction of the acetyl group onto the nitrogen atom of the dihydroindole nucleus. This is achieved through N-acylation.

Direct N-Acylation of Dihydroindole Nuclei

Direct N-acylation of the dihydroindole core, a secondary amine, can be accomplished using several methods. The choice of reagent is critical to achieve high chemoselectivity, avoiding acylation at other positions.

One mild and efficient method employs thioesters as a stable acyl source. In a reported procedure for indoles, the reaction is carried out with a base such as cesium carbonate (Cs₂CO₃) in a solvent like xylene at elevated temperatures, affording N-acylated products in moderate to good yields. openmedicinalchemistryjournal.com This method is tolerant of various functional groups. openmedicinalchemistryjournal.com

Alternatively, direct acylation can be performed with carboxylic acids themselves. A procedure using boric acid as a catalyst allows for the direct N-acylation of indole with various carboxylic acids, providing a facile and economical route. nih.gov Another approach for N-acylation of substituted indoles utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. rsc.org This method is particularly effective for indoles bearing electron-withdrawing groups. rsc.org Traditional methods using activated carboxylic acid derivatives like acyl chlorides in the presence of a base are also widely applicable. chemrxiv.org

| Acylating Agent | Catalyst/Reagent | Conditions | Key Feature | Reference |

| Thioesters (e.g., S-methyl butanethioate) | Cs₂CO₃ | Xylene, 140 °C | Stable acyl source, good functional group tolerance | openmedicinalchemistryjournal.com |

| Carboxylic Acids | Boric Acid | Mesitylene, reflux | Direct use of carboxylic acids, economical | nih.gov |

| Carboxylic Acids | DCC, DMAP | - | Effective for substrates with electron-withdrawing groups | rsc.org |

| Acyl Chlorides | Base (e.g., NaOH) | Dichloromethane, Phase-transfer catalyst | Traditional, widely used method | nih.govchemrxiv.org |

Mechanistic Insights into N-Acylation of Indole and Dihydroindole Systems

The N-acylation of indole and its reduced counterpart, dihydroindole, proceeds through distinct mechanistic pathways dictated by the electronic properties of the nitrogen atom within each heterocyclic system. While both can be acylated to form N-acyl derivatives such as this compound, the strategies and underlying reaction mechanisms differ significantly due to the aromatic nature of indole versus the aliphatic amine character of dihydroindole.

N-Acylation of Indole Systems

The acylation of indoles presents a significant challenge in regioselectivity. The indole nucleus possesses multiple nucleophilic sites, with the C3 position being particularly electron-rich and often favored for electrophilic attack, such as in Friedel-Crafts acylation. nih.govrsc.org Consequently, achieving selective acylation at the nitrogen (N1) position requires carefully chosen conditions that favor N-functionalization over C-functionalization. nih.govrsc.org

The generally accepted mechanism for selective N-acylation involves the initial deprotonation of the indole's N-H group. nih.gov Due to the participation of the nitrogen lone pair in the aromatic sextet, the indole N-H is weakly acidic. A suitable base, such as cesium carbonate (Cs₂CO₃), is employed to deprotonate the nitrogen, forming a resonance-stabilized indole anion intermediate. nih.gov This anionic intermediate is a significantly stronger nucleophile than the neutral indole molecule. Control experiments have demonstrated that in the absence of a base like Cs₂CO₃, the N-acylation reaction does not proceed, highlighting the critical role of this deprotonation step. nih.gov

Once the indole anion is formed, it undergoes a nucleophilic substitution reaction with the acylating agent. nih.gov While highly reactive acylating agents like acyl chlorides can be used, milder and more stable reagents such as thioesters have been shown to provide excellent chemoselectivity for N-acylation. nih.govnih.gov The indole anion attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate which then collapses to yield the N-acylindole and a thiolate leaving group. nih.gov

Alternative organocatalytic approaches have also been developed. For instance, oxidative N-acylation using N-heterocyclic carbene (NHC) catalysis allows for the use of aldehydes as the acyl source, broadening the scope of the reaction under mild conditions. rsc.orgrsc.org

| Acylation Method | Acylating Agent | Catalyst / Base | Key Mechanistic Feature | Typical Yields |

| Base-Promoted | Thioesters | Cs₂CO₃ | Deprotonation of indole N-H to form a potent nucleophilic anion. nih.gov | Moderate to Good nih.gov |

| Oxidative Organocatalysis | Aldehydes | N-Heterocyclic Carbene (NHC) | In situ formation of an activated acyl equivalent from the aldehyde. rsc.org | Good to Excellent rsc.org |

| Atroposelective Catalysis | Aroyl Chlorides | Chiral Isothiourea / Et₃N | Suppression of background reactions and enantioselective acyl transfer. dicp.ac.cn | High dicp.ac.cn |

| Direct Acylation | Carboxylic Acids | Boric Acid | Direct activation of carboxylic acid; mechanism not fully elucidated. clockss.org | Moderate clockss.org |

N-Acylation of Dihydroindole Systems

In contrast to the aromatic indole system, the nitrogen atom in a 3a,7a-dihydro-1H-indole, commonly known as an indoline, is an sp³-hybridized secondary amine. Its lone pair of electrons does not participate in an aromatic system, rendering it significantly more basic and nucleophilic.

The mechanism for the N-acylation of dihydroindoles is a direct nucleophilic acyl substitution, analogous to the acylation of a typical secondary amine. The reaction proceeds via the direct nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to form the final N-acylated dihydroindole product.

A base, such as triethylamine or pyridine, is commonly added to the reaction. Its role is not to deprotonate the dihydroindole nitrogen prior to the reaction, but rather to neutralize the acidic byproduct (e.g., HCl) that is generated, preventing the protonation and deactivation of the starting amine.

| Substrate Type | Acylating Agent | Base (Role) | Key Mechanistic Feature |

| Dihydroindole (Indoline) | Acetyl Chloride | Triethylamine (Acid Scavenger) | Direct nucleophilic attack by the sp³ nitrogen on the acyl carbonyl. researchgate.net |

Mechanistic Elucidation and Kinetic Studies in Dihydroindole Formation and Transformations

Investigation of Reaction Pathways and Transition States (e.g., via Quantum Mechanical Calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate pathways of dihydroindole formation. researchgate.net These computational methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical studies on related indole (B1671886) syntheses have revealed the favorability of specific cyclization routes. For instance, in catalyst-dependent cyclizations to form polycyclic indolines, DFT calculations can compare different potential pathways, such as those involving three-membered ring opening followed by cycloaddition. nih.gov These studies calculate the free energy barriers for each step, identifying the most kinetically favorable route. In one such study, the transition state for a ring-opening step was characterized by a bond length of 1.99 Å and an angle of 83.8°, with a free energy barrier of 12.1 kcal/mol. nih.gov

Furthermore, computational models can predict the stability of various isomers and intermediates. Thermochemical parameters like enthalpy, entropy, and Gibbs free energy are calculated to determine the relative stabilities of indole, isoindole, and indolizine, providing a foundational understanding of the thermodynamic landscape of these heterocyclic systems. researchgate.net Such calculations have been used to construct detailed kinetic schemes for isomerization processes, with calculated rate constants showing excellent agreement with experimental data for certain products. researchgate.net

Role of Catalytic Species in Stereochemical Control and Reaction Efficiency (e.g., Chiral Rhodium Catalysts)

Catalysts are central to modern organic synthesis, enabling efficient and highly selective formation of dihydroindoles. Chiral rhodium catalysts, in particular, have proven exceptionally effective in controlling the stereochemistry of these reactions. mdpi.comnih.gov Chiral dirhodium(II) paddlewheel complexes are widely applied in metal-carbene transformations due to their ability to catalyze reactions with high levels of chemo-, regio-, and stereoselectivity. canberra.edu.au

The structure of the chiral ligand coordinated to the rhodium center is critical for inducing enantioselectivity. Catalysts like dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, and dirhodium(II) tetrakis[N-(1,8-naphthaloyl)-(S)-tert-leucinate], Rh₂(S-NTTL)₄, often adopt a "chiral crown" conformation. nih.gov In this arrangement, the bulky ligand groups project over one face of the catalyst, sterically shielding it and directing the incoming substrate to approach the rhodium-carbene intermediate from the more accessible face, thereby controlling the stereochemical outcome of the product. canberra.edu.aunih.gov The enantioselectivity of these reactions is highly dependent on the catalyst's structure, which is influenced by the stereopurity of the ligands used in its preparation. mdpi.com

The efficiency of these catalytic reactions is demonstrated in various transformations. For example, an efficient synthesis of tetracyclic dihydroindoles can be achieved via a rhodium-catalyzed (3+2) cycloaddition. mdpi.com In these reactions, the choice of rhodium catalyst, such as Rh₂(oct)₄ (dirhodium(II) octanoate), can significantly impact the reaction yield, with substrates bearing electron-withdrawing groups often reacting smoothly to give products in high yields (84-92%). mdpi.com

Table 1: Optimization of Rhodium-Catalyzed Enantioselective C-H Functionalization of 1,2-Dimethylindole nih.gov

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Rh₂(S-PTTL)₄ | Toluene | -78 | 88 | 91 |

| 2 | Rh₂(S-PTTL)₄ | CH₂Cl₂ | -78 | 84 | 90 |

| 3 | Rh₂(S-NTTL)₄ | Toluene | -78 | 95 | 95 |

| 4 | Rh₂(S-NTTL)₄ | CH₂Cl₂ | -78 | 91 | 94 |

| 5 | Rh₂(S-DOSP)₄ | Toluene | -78 | 70 | 88 |

| 6 | Rh₂(S-PTAD)₄ | Toluene | -78 | 85 | 89 |

| 7 | Rh₂(S-NTTL)₄ | Toluene | 0 | 36 | 85 |

Characterization of Key Reaction Intermediates (e.g., Carbene, Sulfonium Ylide Species)

The formation of dihydroindoles often proceeds through highly reactive, transient intermediates. Among the most significant are metal-carbene complexes and sulfur-based ylides.

Carbene Intermediates: Rhodium-stabilized donor/acceptor carbenes are versatile intermediates in organic synthesis. mdpi.com These species are typically generated from precursors like diazo compounds or N-sulfonyl-1,2,3-triazoles. mdpi.comnih.gov In rhodium-catalyzed reactions, the carbene is transferred from the precursor to the metal center, forming a rhodium-carbene complex. This complex then reacts with a substrate, such as an indole or aniline derivative, to form the new heterocyclic ring. nih.govuit.no DFT computations have supported the formation of carbene intermediates en route to indolizine-containing products, which are structurally related to indoles. researchgate.net Mechanistic proposals for enantioselective C-H functionalization of indoles suggest the involvement of a rhodium-ylide intermediate possessing oxocarbenium character, which is subsequently attacked by the indole nucleophile. nih.gov Some enzymatic pathways for indoline (B122111) functionalization also proceed via heme carbene species that mediate the reaction through a stepwise, radical-based mechanism. chemrxiv.org

Sulfonium and Sulfoxonium Ylide Species: Sulfur ylides are zwitterionic compounds that serve as effective one-carbon synthons in the formation of small rings. nih.govunibo.it Stabilized sulfur ylides, which contain an electron-withdrawing group to delocalize the negative charge, are particularly useful. unibo.it In the context of heterocycle synthesis, sulfonium ylides can participate in cascade reactions, such as a Michael addition followed by an intramolecular cyclization. oaepublish.com These ylides can also function as precursors for transition metal-carbene complexes. uit.no For example, the activation of a sulfoxonium ylide with an Iridium(I) catalyst can generate an iridium-carbene complex, which is then trapped by an aniline to initiate a cascade reaction that ultimately yields an indole. uit.no The proposed catalytic cycle often involves the coordination of an organocatalyst with the sulfonium ylide, followed by a stereoselective Michael addition to an acceptor, leading to the formation of the cyclized product. mdpi.com

Kinetic Analysis and Optimization of Dihydroindole Ring-Forming Reactions

The efficiency and selectivity of dihydroindole synthesis are highly dependent on reaction parameters, and kinetic analysis is crucial for optimizing these conditions. Optimization studies typically involve the systematic variation of catalyst, solvent, temperature, and reaction time to maximize product yield and stereoselectivity. mdpi.comnih.govrsc.org

For instance, in the rhodium-catalyzed synthesis of tetracyclic dihydroindoles, heating a solution of the triazole precursor and Rh₂(oct)₄ in toluene at 80°C for 4 hours was found to be optimal for achieving a high yield (72% for the unsubstituted product). mdpi.com Similarly, studies on the enantioselective C-H functionalization of indoles revealed that both yield and enantiomeric excess (ee) were highly sensitive to temperature. The optimal conditions of Rh₂(S-NTTL)₄ in toluene at -78°C afforded the product in 95% yield and 95% ee, whereas increasing the temperature to 0°C caused a dramatic drop in yield to 36% and a decrease in ee to 85%. nih.gov

Kinetic models can provide a more quantitative understanding of these reactions. For complex reaction networks, such as the hydrodenitrogenation of indole where indoline is an intermediate, reactions can be treated as pseudo-first-order in the organic reactant to develop an initial kinetic model. osti.gov In other systems, kinetic resolution is employed, where a chiral catalyst or reagent reacts at a different rate with each enantiomer of a racemic starting material. This approach has been successfully used in the synthesis of enantiomerically enriched 2-aryldihydroquinolines, a related heterocyclic system, demonstrating that the combination of a specific reagent (n-BuLi) and a chiral ligand ((+)-spartane) can selectively deprotonate one enantiomer over the other. nih.gov

Table 2: Optimization of Reaction Conditions for Rh(I)-Catalyzed C7 Arylation of N-PtBu₂ Indole nih.gov

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Rh(PPh₃)₃Cl | Cs₂CO₃ | Toluene | 110 | 10 |

| 2 | Rh(PPh₃)₃Cl | tBuOLi | Toluene | 110 | 84 |

| 3 | Rh(PPh₃)₃Cl | tBuONa | Toluene | 110 | 75 |

| 4 | Rh(PPh₃)₃Cl | tBuOLi | Dioxane | 110 | 88 |

| 5 | Rh(PPh₃)₃Cl | tBuOLi | m-Xylene | 110 | 94 |

| 6 | Rh(PPh₃)₃Cl | tBuOLi | THF | 110 | 65 |

| 7 | Rh(PPh₃)₃Cl | tBuOLi | m-Xylene | 80 | 96 |

Computational and Theoretical Investigations of 1 3a,7a Dihydro 1h Indol 1 Yl Ethanone and Dihydroindole Derivatives

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the energies associated with different spatial orientations. For 1-(3a,7a-dihydro-1H-indol-1-yl)ethanone, the core dihydroindole structure, also known as indoline (B122111), is not planar. The five-membered dihydropyrrole ring fused to the benzene (B151609) ring can adopt various puckered conformations. The addition of the acetyl group at the nitrogen atom introduces further conformational complexity due to the rotation around the N-C(O) bond.

Computational studies on the parent indoline molecule have been performed to determine its thermochemical properties and molecular energetics. mdpi.comresearchgate.net These studies often employ methods like the G3MP2B3 composite approach, which utilizes the B3LYP method with a 6-31G(d) basis set for geometry optimization and frequency calculations. mdpi.com Such calculations can accurately predict properties like enthalpies of formation. mdpi.comresearchgate.net

To determine the most stable conformation, theoretical studies often involve a potential energy surface scan, where the energy of the molecule is calculated for systematic changes in key dihedral angles. For example, the torsion angle of the acetyl group relative to the dihydroindole ring system would be varied to identify the lowest energy conformer. frontiersin.org

Table 1: Calculated Conformational Data for a Representative Dihydroindole Derivative

| Parameter | Value | Method | Reference |

| Dihedral Angle (C-N-C=O) | 180° (anti) | DFT (B3LYP/6-31G) | Hypothetical Data |

| Relative Energy (anti vs. syn) | 0 kcal/mol | DFT (B3LYP/6-31G) | Hypothetical Data |

| Dihedral Angle (C-N-C=O) | 0° (syn) | DFT (B3LYP/6-31G) | Hypothetical Data |

| Relative Energy (syn vs. anti) | 3.5 kcal/mol | DFT (B3LYP/6-31G) | Hypothetical Data |

This table presents hypothetical data for illustrative purposes, as specific conformational analysis data for this compound was not found in the searched literature.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. For dihydroindole derivatives, DFT studies can provide valuable insights into the reactivity of the aromatic ring, the nitrogen atom, and the saturated portion of the molecule. These studies can predict the most likely sites for electrophilic or nucleophilic attack, determine the transition state structures and energies of reactions, and explain the origins of regio- and stereoselectivity.

DFT calculations have been employed to study the polymerization of indoles, where it was observed that the 2-position is the most probable site for polymerization to occur. nih.gov Such studies help in understanding the intrinsic reactivity of the indole (B1671886) nucleus, which is electronically related to the dihydroindole system.

In the context of reactions involving the dihydroindole scaffold, DFT has been used to investigate complex transformations. For example, in the palladium-catalyzed asymmetric dearomatization of indoles to form indoline ring systems, DFT calculations were crucial in understanding the role of the chiral ligand in controlling the stereoselectivity of the reaction. thesciencein.org These calculations can map out the entire reaction pathway, identifying key intermediates and transition states, and their relative Gibbs free energies. thesciencein.org

For N-substituted dihydroindoles, DFT can be used to study the effect of the N-acetyl group on the reactivity of the molecule. The acetyl group is an electron-withdrawing group, which can influence the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic substitution. DFT calculations can quantify these electronic effects through analysis of molecular orbitals and atomic charges.

Furthermore, DFT is instrumental in studying the regioselectivity of reactions. For instance, in nucleophilic additions to indolynes (highly reactive intermediates derived from indoles), a combination of experimental and computational studies, including DFT calculations, revealed that distortion energies control the regioselectivity of the addition. nih.gov While not directly on dihydroindoles, these studies showcase the power of DFT in predicting and explaining selectivity in related heterocyclic systems.

Table 2: Representative DFT-Calculated Activation Energies for Electrophilic Aromatic Substitution on a Dihydroindole Model

| Position of Substitution | Reaction Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |

| C4 | Halogenation | 15.2 | B3LYP/6-311+G(d,p) | Hypothetical Data |

| C5 | Nitration | 18.5 | B3LYP/6-311+G(d,p) | Hypothetical Data |

| C6 | Halogenation | 16.8 | B3LYP/6-311+G(d,p) | Hypothetical Data |

| C7 | Nitration | 20.1 | B3LYP/6-311+G(d,p) | Hypothetical Data |

This table presents hypothetical data for illustrative purposes, as specific DFT data for reactions of this compound was not found in the searched literature.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about specific, low-energy conformations, molecular dynamics (MD) simulations offer a powerful approach to explore the full conformational landscape of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the flexibility and dynamic behavior of the system.

For a molecule like this compound, MD simulations can reveal the accessible conformations of the dihydroindole ring and the rotational freedom of the N-acetyl group. These simulations can identify the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein binding site or to participate in a chemical reaction.

In studies of related N-substituted indole derivatives, such as N-tosyl-indole hybrid thiosemicarbazones, MD simulations have been used to understand their binding modes with enzymes. thesciencein.org While the focus of that study was on the interaction with a protein, the underlying principles of conformational sampling are directly applicable to the study of the isolated molecule.

MD simulations can also be used to study the influence of the solvent on the conformational preferences of a molecule. The interactions with solvent molecules can stabilize or destabilize certain conformations, and MD simulations can explicitly model these effects.

The results of MD simulations are often analyzed in terms of root mean square deviation (RMSD) to assess the stability of the molecule's conformation over time, and by clustering analysis to identify the most representative structures.

Table 3: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

| Conformational State | Population (%) | Average Dihedral Angle (C-N-C=O) | Key Intramolecular Interactions |

| Anti-periplanar | 75 | 175° | Minimal steric hindrance |

| Syn-periplanar | 10 | 5° | Potential for weak C-H...O interaction |

| Gauche | 15 | 60° | Intermediate energy state |

This table presents hypothetical data for illustrative purposes, as specific MD simulation data for this compound was not found in the searched literature.

Computational Analysis of Molecular Interactions (e.g., with Protein Binding Sites, excluding biological outcomes)

Understanding the non-covalent interactions between a small molecule like this compound and a protein binding site is crucial for many areas of chemical research. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. walisongo.ac.id For this compound, docking studies can be used to explore how it might fit into the active site of an enzyme or the binding pocket of a receptor. These studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.

For instance, studies on N-acyl indolines as inhibitors of the carboxylesterase Notum have utilized X-ray crystallography to reveal the binding mode. nih.gov These experimental structures show the indoline core situated in a palmitoleate (B1233929) pocket, with key interactions including aromatic stacking and a water-mediated hydrogen bond to the oxyanion hole. nih.gov Computational docking of this compound into a similar hydrophobic pocket would likely predict analogous interactions, with the dihydroindole ring participating in hydrophobic and aromatic stacking interactions, and the acetyl group's carbonyl oxygen acting as a hydrogen bond acceptor.

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the molecular interactions. MD simulations can reveal the stability of the ligand-protein complex over time and highlight the flexibility of both the ligand and the protein binding site. Analysis of the MD trajectory can provide detailed information on the persistence of specific interactions and the role of water molecules in mediating ligand-protein contacts.

In a study of dihydroindole derivatives and their binding affinity for melatonin (B1676174) receptors, the importance of the side chain at position 3 of the indole molecule, which contains an acetamide (B32628) group, was highlighted as playing a key role in the affinity for the MT1 and MT2 receptors. nih.gov This underscores the significance of the N-acetyl group in mediating interactions within a protein binding site.

Table 4: Predicted Molecular Interactions of this compound in a Hypothetical Protein Binding Site

| Type of Interaction | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Protein |

| Hydrogen Bonding | Acetyl carbonyl oxygen | Lysine, Arginine, Serine, Threonine |

| Aromatic Stacking | Dihydroindole aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Dihydroindole ring system, acetyl methyl group | Leucine, Isoleucine, Valine, Alanine |

| van der Waals Forces | Entire molecule | All residues in close contact |

This table presents a generalized summary of potential interactions based on the chemical structure of the compound and findings for related molecules.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties and for the generation of reactivity profiles of molecules. These theoretical predictions can be invaluable for the identification and characterization of new compounds and for understanding their chemical behavior.

For this compound, quantum chemical methods can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts and coupling constants can be predicted with a good degree of accuracy, which is particularly useful for the structural elucidation of complex molecules.

Computational studies on indole and its derivatives have been performed to calculate their electron spectra. nih.govopenstax.org These studies often use density functional theory (DFT) to predict vertical ionization energies and excitation spectra. nih.govopenstax.org Such calculations can help in the interpretation of experimental photoelectron and UV absorption spectra. nih.govopenstax.org

Reactivity profiles can be generated by analyzing various molecular descriptors derived from quantum chemical calculations. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also a useful indicator of the molecule's kinetic stability.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution in the molecule. The MEP can identify electron-rich and electron-poor regions, which correspond to sites that are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the acetyl group, indicating its potential as a hydrogen bond acceptor.

Table 5: Predicted Spectroscopic and Reactivity Data for this compound

| Property | Predicted Value | Computational Method |

| C=O Stretching Frequency (IR) | 1680 cm⁻¹ | DFT (B3LYP/6-31G) |

| ¹H NMR Chemical Shift (N-acetyl CH₃) | 2.1 ppm | GIAO-DFT |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.7 eV | DFT (B3LYP/6-31G) |

This table presents hypothetical data for illustrative purposes, as specific predicted spectroscopic and reactivity data for this compound was not found in the searched literature.

Strategic Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthetic Routes

The inherent chirality of the cis-fused 3a,7a-dihydroindole core, once resolved or synthesized in an enantiomerically pure form, makes 1-(3a,7a-dihydro-1H-indol-1-yl)ethanone a valuable chiral building block. In asymmetric synthesis, the use of such chiral synthons allows for the transfer of stereochemical information, enabling the construction of complex target molecules with high levels of stereocontrol.

Chiral dehydroamino acid building blocks are recognized as versatile starting materials for creating optically active and unusual amino acids. researchgate.net The stereoselective synthesis of substituted tryptophans, for instance, has been achieved through the Friedel-Crafts alkylation of indoles with chiral dehydroalanine derivatives. researchgate.net While direct studies on 1-acetyl-3a,7a-dihydro-1H-indole in this specific context are not prevalent, the principle of using chiral indole-based structures is well-established. The defined stereochemistry of the 3a and 7a positions can direct the approach of reagents, leading to diastereoselective transformations at other positions of the molecule.

The development of methods for the diastereoselective construction of chiral building blocks is crucial for the synthesis of indole (B1671886) alkaloids. researchgate.net Intramolecular Heck reactions, for example, have been employed to create allylic quaternary carbon stereogenic centers with high diastereoselectivity. researchgate.net The rigid conformation of the 1-acetyl-3a,7a-dihydro-1H-indole skeleton can be exploited in similar metal-catalyzed cross-coupling reactions to install new stereocenters with high fidelity.

Precursor to Advanced Heterocyclic Scaffolds and Ring Systems

The reactivity of the enamide functionality within this compound provides a gateway to a variety of more complex heterocyclic scaffolds. The double bond is susceptible to a range of chemical transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed functionalizations. These reactions allow for the elaboration of the dihydroindole core into novel ring systems.

Indole derivatives are widely recognized as important precursors for biologically active compounds and indole alkaloids. uni-rostock.de The development of new synthetic methodologies to access novel compounds is a significant area of organic chemistry. uni-rostock.deuni-rostock.de For instance, 4,5,6,7-tetrahydroindol-4-ones serve as valuable starting points for the synthesis of polyheterocyclic structures. nih.gov Similarly, the dihydroindole core of 1-acetyl-3a,7a-dihydro-1H-indole can be envisioned as a template for the construction of fused heterocyclic systems.

The strategic functionalization of the dihydroindole ring can lead to the formation of various fused heterocycles. For example, annulation reactions on the indole nucleus are a common strategy for building complexity. uni-rostock.de The reactivity of the enamide in 1-acetyl-3a,7a-dihydro-1H-indole can be harnessed in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct polycyclic systems in a stereocontrolled manner.

Role in the Total Synthesis of Complex Natural Products, including Dihydroindole Alkaloids

The dihydroindole moiety is a key structural feature of numerous complex natural products, particularly the extensive family of indole alkaloids. rsc.orgencyclopedia.pub Consequently, this compound and its derivatives are logical and valuable precursors in the total synthesis of these targets. The pre-formed cis-fused bicyclic core simplifies the synthetic route by providing a significant portion of the final molecular architecture.

For example, the pyrrolidinoindoline scaffold, which is related to the dihydroindole structure, is present in a number of natural products with diverse biological properties. rsc.org The total synthesis of these compounds often relies on the stereocontrolled functionalization of an indoline (B122111) or dihydroindole precursor. The acetyl group on the nitrogen of this compound can serve as a protecting group that can be removed or modified at a later stage of the synthesis, adding to its versatility.

Development of Novel Synthetic Methodologies Leveraging Dihydroindole Reactivity

The unique reactivity of the enamide system within this compound has spurred the development of novel synthetic methodologies. The electron-rich double bond, influenced by the nitrogen atom, can participate in a variety of reactions that are not readily accessible with simple alkenes.

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. The enamide moiety of 1-acetyl-3a,7a-dihydro-1H-indole can act as a ligand for transition metals, enabling catalytic cycles that can lead to a variety of transformations, including C-H activation, cross-coupling, and asymmetric hydrogenation. The development of new synthetic methods often involves exploring the reactivity of novel substrates, and the dihydroindole system presents a fertile ground for such investigations. uni-rostock.de

Furthermore, the dihydroindole nucleus can participate in pericyclic reactions, such as the Diels-Alder reaction, acting as a dienophile. The facial selectivity of such reactions can be influenced by the stereochemistry of the existing chiral centers, leading to the formation of complex polycyclic adducts with high stereocontrol. The exploration of the reactivity of dihydroindoles in such transformations continues to be an active area of research, leading to the discovery of new and efficient ways to construct complex molecules.

Emerging Trends and Future Research Directions

Innovations in Catalyst Design for Enhanced Enantioselective and Diastereoselective Control

The synthesis of specific stereoisomers of 1-(3a,7a-dihydro-1H-indol-1-yl)ethanone is crucial for elucidating its structure-activity relationships in various applications. Future research will undoubtedly focus on the development of novel catalyst systems to achieve superior enantioselective and diastereoselective control during its synthesis.

Recent breakthroughs in asymmetric catalysis, particularly in the realm of transition-metal and organocatalysis, offer a promising glimpse into the future. For instance, the development of chiral phosphoric acid catalysts has enabled the enantioselective desymmetrization of prochiral substrates in Fischer indolizations, a classic method for indole (B1671886) synthesis. snnu.edu.cn The application of similar chiral Brønsted acid catalysts could be envisioned for the asymmetric cyclization of suitable precursors to afford enantioenriched this compound.

Furthermore, cobalt-catalyzed enantioselective hydroalkylation of alkenes presents a powerful strategy for the construction of chiral centers. nih.gov This methodology could be adapted to introduce stereogenic centers into the dihydroindole core with high fidelity. The design of novel chiral ligands for transition metals like palladium, rhodium, and iridium will also be instrumental. These new catalysts are expected to offer higher turnover numbers, broader substrate scope, and exceptional levels of stereocontrol, making the synthesis of optically pure this compound more efficient and scalable.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Dihydroindoles

| Catalyst Type | Potential Application for this compound Synthesis | Expected Outcome |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric cyclization of N-acetyl-2-vinylanilines | High enantioselectivity |

| Chiral Cobalt-Hydride Complexes | Enantioselective reductive hydroalkylation of indole precursors | Control over specific stereocenters |

| Palladium with Chiral Ligands | Asymmetric intramolecular Heck reaction | Diastereoselective cyclization |

Exploration of Unprecedented Reaction Pathways for Dihydroindole Formation

Beyond the refinement of existing methods, the discovery of entirely new reaction pathways for the synthesis of the dihydroindole core of this compound is a key area for future research. Domino, or cascade, reactions are particularly attractive as they allow for the construction of complex molecular architectures in a single synthetic operation, thereby increasing efficiency and reducing waste.

One promising avenue is the exploration of transition-metal-free amination reactions of aryl chlorides. acs.org This approach could provide a more sustainable and cost-effective route to N-substituted dihydroindoles. Additionally, novel cycloaddition strategies, such as the inverse-electron-demand aza-Diels–Alder reaction, could be employed to construct the heterocyclic core with high diastereoselectivity. rsc.org

Furthermore, the development of photocatalytic and electrocatalytic methods for indole synthesis is a rapidly growing field. organic-chemistry.org These techniques often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The application of visible-light-mediated C-H amination, for instance, could provide a direct and atom-economical route to dihydroindoles from readily available starting materials.

Integration of Advanced Computational Design with Synthetic Strategies

The synergy between computational chemistry and synthetic organic chemistry is becoming increasingly vital. In the context of this compound, computational tools are expected to play a significant role in accelerating the discovery and optimization of synthetic routes.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts. rsc.org For example, computational modeling can help in understanding the transition states of key bond-forming steps, allowing for the rational design of ligands that favor the formation of a desired stereoisomer.

Structure-based drug design and molecular modeling can also guide the synthesis of derivatives of this compound with specific biological targets in mind. nih.gov By simulating the binding of virtual compounds to protein active sites, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.

Expanding the Scope of Functionalization and Derivatization for New Chemical Entities

The dihydroindole core of this compound provides a versatile scaffold for further functionalization, enabling the creation of diverse libraries of new chemical entities for biological screening and materials science applications. Future research will focus on developing novel and site-selective methods for the introduction of various functional groups onto the dihydroindole ring system.

C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.gov The development of new directing groups and catalyst systems will enable the selective functionalization of specific C-H bonds in the benzene (B151609) ring of the dihydroindole core. This will allow for the introduction of aryl, alkyl, and other functional groups at positions that are difficult to access through classical methods.

Furthermore, strategies for the asymmetric functionalization of the pyrroline (B1223166) ring will be a key focus. rsc.org This could involve the use of chiral catalysts to control the stereoselective introduction of substituents at the C2 and C3 positions. The development of multicomponent reactions will also facilitate the rapid diversification of the dihydroindole scaffold, allowing for the one-pot synthesis of complex derivatives from simple starting materials. nih.gov

Table 2: Future Functionalization Strategies for the Dihydroindole Scaffold

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts | Application |

|---|---|---|---|

| C-H Arylation | Benzene Ring (C4-C7) | Palladium or Copper catalysts with directing groups | Synthesis of novel biaryl compounds |

| Asymmetric Alkylation | Pyrroline Ring (C2, C3) | Chiral phase-transfer catalysts or organocatalysts | Creation of stereochemically complex molecules |

| Multicomponent Reactions | Multiple positions | Various catalysts and coupling partners | Rapid library synthesis for drug discovery |

Potential Contributions to Material Science and Advanced Chemical Systems

While the primary focus on dihydroindole derivatives has historically been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in material science and advanced chemical systems. The exploration of these applications for this compound and its derivatives represents a nascent but exciting research direction.

The indole nucleus is known to be a good electron donor, and dihydroindole derivatives could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through functionalization could allow for the design of materials with specific optical and electronic characteristics.

Furthermore, the rigid, bicyclic structure of the dihydroindole core could be utilized in the construction of supramolecular assemblies and polymers with defined architectures. These materials could find applications in areas such as sensing, catalysis, and separations. The development of synthetic methods to incorporate the this compound moiety into larger molecular frameworks will be crucial for realizing this potential.

Q & A

Q. What are the recommended synthetic routes for 1-(3A,7a-dihydro-1H-indol-1-yl)ethanone, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of the indole core, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity should be validated using HPLC (≥95% purity threshold) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For example, ¹H NMR should show characteristic peaks for the acetyl group (~2.5 ppm) and aromatic protons (6.5–8.0 ppm). Mass spectrometry (ESI-TOF) can confirm molecular weight (C₁₀H₁₁NO, m/z 161.0841) .

Q. How can researchers screen this compound for biological activity in antimicrobial assays?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

- Methodological Answer : Perform UV-Vis spectroscopy to monitor absorbance shifts in acidic (pH 2–4), neutral (pH 7), and alkaline (pH 9–12) buffers. Use FT-IR to track functional group stability (e.g., ketone C=O at ~1700 cm⁻¹). For degradation products, employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Use SHELXL (via Olex2 interface) for refinement against high-resolution X-ray data. Validate hydrogen bonding and torsion angles with PLATON or Mercury . If discrepancies persist (e.g., in dihedral angles), cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set in Gaussian 16) .

Q. What computational strategies predict the compound’s binding affinity for cancer-related targets (e.g., EGFR)?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) using the crystal structure of EGFR (PDB: 1M17). Apply AMBER force fields for energy minimization and MM-GBSA for binding free energy calculations. Validate with MD simulations (NAMD, 100 ns) to assess stability of ligand-protein interactions .

Q. How can synthetic byproducts be minimized during scale-up of this compound?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) . Variables include temperature (20–80°C), catalyst loading (5–20 mol%), and solvent polarity (toluene vs. DCM). Monitor reaction progress with in-situ FT-IR or Raman spectroscopy . Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. What mechanistic insights explain its electrochemical behavior in organic synthesis?

- Methodological Answer : Use cyclic voltammetry (CH Instruments) in acetonitrile/0.1 M TBAPF₆ to identify oxidation/reduction potentials. Compare with DFT-calculated HOMO/LUMO energies. For reaction mechanisms (e.g., radical intermediates), employ EPR spectroscopy with spin-trapping agents like DMPO .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., ATCC-certified HeLa or MCF-7) and identical protocols. Analyze batch-to-batch variability via LC-MS purity checks. If activities conflict, perform dose-response curves and calculate EC₅₀ values with Hill slope analysis to confirm potency trends .

Q. What validation steps are required if computational ADMET predictions conflict with experimental toxicity data?

- Methodological Answer : Re-run ADMET predictions using multiple platforms (e.g., SwissADME, pkCSM). Experimentally validate with Ames test (mutagenicity) and HEK293 cell viability assays (CCK-8 kit). If conflicts persist, investigate metabolite formation via hepatic microsome incubation followed by LC-MS profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.